NSC 157429

Description

NSC 157429 is a compound cataloged in the National Cancer Institute (NCI) database, part of a broader effort to identify novel anticancer agents. Similar NCI-listed compounds, such as NSC 0053340 and NSC 0042379, are purine derivatives that inhibit DNA Topoisomerase I (Top1), a critical enzyme in DNA replication and repair . These compounds are typically identified through high-throughput screening and computational similarity searches targeting Top1 inhibition, a mechanism shared with clinically used drugs like camptothecin derivatives .

Properties

CAS No. |

40520-04-5 |

|---|---|

Molecular Formula |

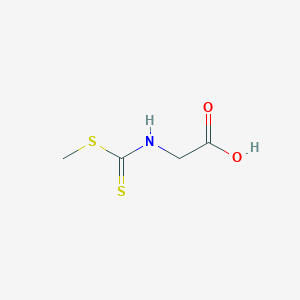

C4H7NO2S2 |

Molecular Weight |

165.2 g/mol |

IUPAC Name |

2-(methylsulfanylcarbothioylamino)acetic acid |

InChI |

InChI=1S/C4H7NO2S2/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7) |

InChI Key |

CVYLWKKBVGCWBQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 157429 typically involves the reaction of glycine with methylsulfanylcarbonothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

NSC 157429 undergoes several types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonothioyl group can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

NSC 157429 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 157429 involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

NSC 157429 belongs to a class of purine-based inhibitors, as inferred from its structural analogues (e.g., NSC 0053340 and NSC 0042379). These compounds share a core purine scaffold, which facilitates interactions with Top1-DNA complexes, leading to DNA cleavage and apoptosis in cancer cells . In contrast, non-purine Top1 inhibitors like deoxybouvardin (NSC 259969) and bouvardin (NSC 259968) are cyclic peptides that disrupt transcription and translation by binding ribosomal subunits .

Table 1: Key Properties of this compound and Comparable Compounds

Computational and Experimental Validation

Similarity searches within the NCI database, as described in , prioritize compounds with structural and pharmacophore alignment to known active molecules. For example, NSC 0042379 was identified through this method, underscoring its relevance to this compound if similar search criteria are applied . The COMPARE algorithm further correlates compounds based on GI50 patterns; NSC 259969 and NSC 38270 showed high Pearson coefficients (0.84–0.80) with PCI-2050, a transcription inhibitor, suggesting shared pathways despite structural differences .

Q & A

Q. How to present conflicting data on this compound’s cytotoxicity in academic publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.